REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]N=C2CCCCC2)=[CH:4][CH:3]=1.Cl.[OH-].[Na+]>CCOC(C)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]2[NH:8][C:2]3[CH2:7][CH2:6][CH2:5][CH2:4][C:3]=3[C:6]=2[CH:7]=1 |f:2.3|
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Name
|
|
Quantity
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11 g
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Type
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reactant
|
Smiles
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BrC1=CC=C(C=C1)NN=C1CCCCC1
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Name
|
|
Quantity
|
150 mL
|
Type
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reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
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60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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Upon completion, the reaction mixture was cooled down to room temperature
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Type
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EXTRACTION
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Details
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The resulting mixture was then extracted with ethyl acetate (5×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried over anhydrous sodium sulfate
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Type
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FILTRATION
|
Details
|
filtered off
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Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The residue was purified by a silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate/petroleum ether (1/10)
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Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC=2NC=3CCCCC3C2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 193.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |